2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenyl group, and a sulfonyl group attached to a methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators for the cyclization process . The reaction conditions are generally mild and can be carried out at room temperature, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole involves its ability to interact with biological targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in its binding affinity and specificity. The compound can efficiently transport electrons and block electron holes, which is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Similar in structure but with different substituents.
1,3,4-Thiadiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.
Indole Derivatives: Share some biological activities but differ in core structure.
Uniqueness
2-{2-[(4-Methylbenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of a sulfonyl group and a 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-16-11-13-17(14-12-16)15-28(25,26)20-10-6-5-9-19(20)22-24-23-21(27-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJDKCBFKJEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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